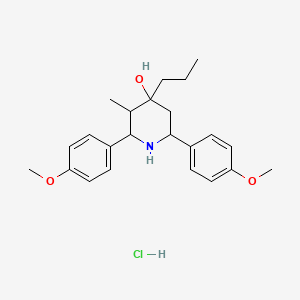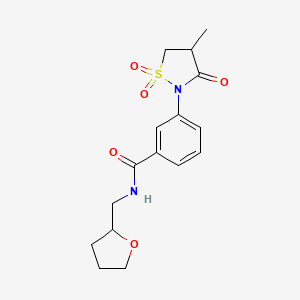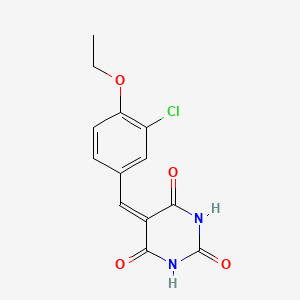
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known as MPTA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPTA belongs to the class of thiazole derivatives, which have shown promising results in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase. In addition, N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, one limitation of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of epilepsy. Further studies are also needed to elucidate the mechanism of action of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide and to design experiments to investigate its therapeutic potential in various diseases.
Méthodes De Synthèse
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can be synthesized using a multistep process that involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinecarbonyl chloride. The resulting compound is then reacted with 2-aminothiazole and phenylacetic acid to yield N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide.
Applications De Recherche Scientifique
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-5-9-18-16(12)20-15(21)10-14-11-22-17(19-14)13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNHRZSYGBRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)

![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)

![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)



![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)